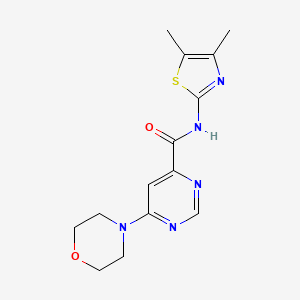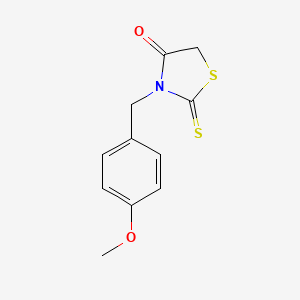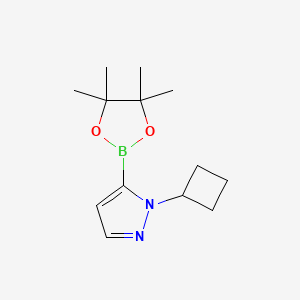
N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTT is a yellow tetrazole used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .
Molecular Structure Analysis
The molecular formula of MTT is C18H17N5S, with a molecular weight of 335.43 g/mol .
Chemical Reactions Analysis
In living cells, MTT is reduced to formazan, a process that is dependent on the metabolic activity of the cell .
Physical And Chemical Properties Analysis
MTT is a yellow tetrazole that is reduced to purple formazan in living cells . The degree of light absorption is dependent on the degree of formazan concentration accumulated inside the cell and on the cell surface .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of novel compounds derived from "N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide" and its analogs involves complex chemical reactions leading to a variety of heterocyclic compounds. For example, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds, including thiazolopyrimidines, with potential anti-inflammatory and analgesic activities by initiating reactions from related carboxamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were found to inhibit cyclooxygenase (COX-1/COX-2), suggesting their potential use in medical applications.
Biological Activities and Applications
The biological activities of these compounds have been a significant area of interest. Various studies have demonstrated their potential in treating diseases and understanding biological mechanisms. For instance:
- Moraski et al. (2011) developed compounds with potent antituberculosis activity, highlighting the importance of these molecules in combating multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).
- Moustafa et al. (2021) focused on the anti-hyperglycemic evaluation of novel carboximidamides derived from cyanamides, indicating their potential in managing diabetes through significant decreases in serum glucose levels (Moustafa et al., 2021).
- Devarasetty et al. (2019) synthesized and evaluated the antimicrobial activity of novel oxopyrimidinyl benzamide derivatives, showing good to excellent activity against various bacterial and fungal pathogens (Devarasetty et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), are known to interact with mitochondrial dehydrogenases .
Mode of Action
Based on the similarity to mtt, it can be hypothesized that this compound might be taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction product could be a formazan-like compound, which might then need to be dissolved for measurement .
Biochemical Pathways
The reduction of similar compounds by mitochondrial dehydrogenases suggests that it might affect the mitochondrial electron transport chain .
Result of Action
The reduction of similar compounds by mitochondrial dehydrogenases suggests that it might be used to measure cellular activity as an indicator of cell damage or cytotoxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-10(2)22-14(17-9)18-13(20)11-7-12(16-8-15-11)19-3-5-21-6-4-19/h7-8H,3-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBMQGTFJXHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)
![2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2982771.png)
![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2982774.png)

![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)

![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)
![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)


![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)